N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

説明

特性

分子式 |

C47H67ClN2O10 |

|---|---|

分子量 |

855.51 |

IUPAC名 |

2-[5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |

InChI |

InChI=1S/C47H67N2O10.ClH/c1-9-19-51-22-23-53-26-27-55-29-31-57-33-35-59-39-16-18-43-41(37-39)47(4,5)45(49(43)7)14-12-10-11-13-44-46(2,3)40-36-38(15-17-42(40)48(44)6)58-34-32-56-30-28-54-25-24-52-21-20-50-8;/h1,10-18,36-37H,19-35H2,2-8H3;1H/q+1;/p-1 |

InChIキー |

XQTUJSZRBUKFNO-UHFFFAOYSA-M |

SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

外観 |

Solid powder |

純度 |

>96% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO, DMF, DCM |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Spectral Properties of a Modified Cyanine Dye for Advanced Bioconjugation

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Evolution of Cyanine Dyes for Bespoke Applications

Cyanine dyes, a class of synthetic polymethine dyes, have become indispensable tools in biological imaging and diagnostics.[1][2] Their high molar extinction coefficients, excellent photostability, and tunable fluorescence across the visible and near-infrared (NIR) spectrum make them ideal candidates for labeling biomolecules.[1][2] The core of their utility lies in the delocalized electron system across a polymethine bridge between two nitrogen-containing heterocyclic nuclei.[1] The length of this bridge dictates the absorption and emission maxima, with longer chains shifting the fluorescence to longer wavelengths.[1]

This guide focuses on a specifically modified Cy5 derivative, N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 . This molecule is engineered not just for its fluorescence but for enhanced utility in modern bioconjugation strategies, namely "click chemistry." The introduction of a propargyl group facilitates covalent attachment to azide-modified biomolecules, while the polyethylene glycol (PEG) linkers are incorporated to improve aqueous solubility and minimize non-specific binding—a critical consideration in complex biological milieu.[3][4][5] Understanding the spectral nuances of this functionalized fluorophore is paramount for its effective implementation in research and development.

Core Photophysical Characteristics

The foundational spectral properties of this compound are rooted in its Cy5 core. Cy5 is a far-red fluorescent dye, a spectral region advantageous for biological applications due to reduced autofluorescence from endogenous molecules.[1]

| Property | Value | Significance in Application |

| Excitation Maximum (λex) | ~649 nm | Aligns well with common laser lines (e.g., 633 nm, 647 nm) used in flow cytometers and confocal microscopes, ensuring efficient excitation.[6][7][8][9] |

| Emission Maximum (λem) | ~667 nm | The emitted far-red light is readily detected by standard instrumentation and minimizes spectral overlap with other common fluorophores in multiplexed assays.[6][7][8][9] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | This high value indicates a strong ability to absorb photons, contributing to the dye's brightness and enabling detection at low concentrations.[7][10] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | Represents the efficiency of converting absorbed photons into emitted fluorescence. While moderate, it is sufficient for high-sensitivity applications when combined with the high extinction coefficient.[7][9][10] |

| Stokes Shift | ~18 nm | A relatively small Stokes shift is characteristic of cyanine dyes.[1] While larger shifts are sometimes desirable to minimize self-quenching, this is a typical value for the Cy5 class. |

The Influence of Structural Modifications

The defining features of this compound are the PEG and propargyl moieties. While the core spectral maxima are largely determined by the Cy5 structure, these additions have important practical implications.

-

PEG4 Linkers: The inclusion of two PEG4 units significantly enhances the hydrophilicity of the molecule.[2] This is a crucial modification, as unmodified cyanine dyes can be prone to aggregation in aqueous buffers, leading to fluorescence quenching and artifacts in experimental data.[11][12][13] The PEG linkers act as a solubilizing shield, ensuring that the dye remains monomeric and maximally fluorescent, while also reducing non-specific binding to proteins and surfaces.[14][15][16]

-

Propargyl Group: This terminal alkyne is a key functional handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[3][4] This allows for the highly efficient and specific covalent attachment of the dye to biomolecules that have been metabolically, enzymatically, or synthetically tagged with an azide group. The electronic impact of the propargyl group on the chromophore is minimal, preserving the desirable spectral properties of the Cy5 core.

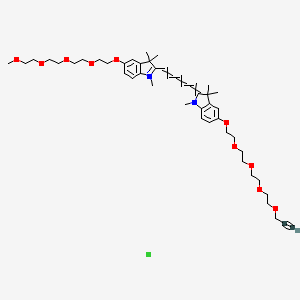

Below is a diagram illustrating the conceptual structure and functional components of the molecule.

Caption: Functional components of the modified Cy5 dye.

Experimental Protocol: Characterization of Spectral Properties

To empirically validate the spectral characteristics of this compound, the following protocols for determining the molar extinction coefficient and fluorescence quantum yield are recommended.

Determination of Molar Extinction Coefficient

This protocol relies on the Beer-Lambert law (A = εcl), which relates absorbance (A) to the molar extinction coefficient (ε), concentration (c), and path length (l).

Methodology:

-

Stock Solution Preparation: Accurately weigh a small quantity of the lyophilized dye. Dissolve it in a high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

-

Serial Dilutions: Perform a series of precise dilutions of the stock solution into an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to generate a range of concentrations in the low micromolar range.

-

Absorbance Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the known absorbance maximum (~649 nm). Use the same buffer as a blank reference.

-

Data Analysis: Plot the absorbance at 649 nm against the molar concentration. The slope of the resulting linear regression line, which should pass through the origin, is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length.

Determination of Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another Cy5 standard).

Methodology:

-

Standard Selection: Choose a reference standard with a known quantum yield (Φ_std) and similar excitation/emission wavelengths.

-

Solution Preparation: Prepare a series of dilutions for both the test dye and the standard in the same solvent. The absorbances of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Absorbance and Fluorescence Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Integration and Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

n is the refractive index of the solvent used for the sample and standard (if the same solvent is used, this term cancels out).

-

-

The workflow for these characterization experiments is outlined below.

Caption: Experimental workflow for spectral characterization.

Conclusion

This compound is a highly specialized fluorescent probe designed for robust performance in demanding biological applications. Its core Cy5 chromophore provides bright, far-red fluorescence that is easily detectable with standard instrumentation and benefits from low background autofluorescence. The strategic inclusion of PEG linkers enhances aqueous solubility and biocompatibility, while the terminal propargyl group enables precise and efficient covalent labeling via click chemistry. A thorough understanding and empirical validation of its spectral properties are the first steps toward its successful application in advanced research and diagnostic development.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. Cyanine - Wikipedia [en.wikipedia.org]

- 3. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 4. This compound | CAS:2107273-50-5 | AxisPharm [axispharm.com]

- 5. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]

- 6. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 9. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 10. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: A Heterobifunctional Fluorescent Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of the heterobifunctional fluorescent linker, N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5. Designed for researchers, chemists, and drug development professionals, this document details the molecule's core structure, chemical properties, and its state-of-the-art applications in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced molecular probes.[1][2][3]

Molecular Structure and Core Components

The functionality of this compound arises from the strategic integration of three distinct chemical moieties: a central fluorophore, a versatile click chemistry handle, and a passivating methoxy-PEG chain. This asymmetric design is critical for its role in the precise assembly of complex biomolecular conjugates.

The Cyanine 5 (Cy5) Core

At its heart is the Cyanine 5 (Cy5) dye, a member of the polymethine family of synthetic dyes.[4] Cy5 is renowned for its high molar extinction coefficient and strong fluorescence in the far-red region of the electromagnetic spectrum (excitation ~649 nm, emission ~667 nm).[5] This spectral window is particularly advantageous for biological applications as it minimizes interference from cellular autofluorescence, thereby enhancing signal-to-noise ratios in imaging and detection assays. The core structure consists of two nitrogen-containing indolenine rings joined by a five-carbon polymethine chain. In this specific molecule, the nitrogen atoms of both indolenine rings are methylated ("N-methyl-N'-methyl").

The Propargyl-PEG4 Linker: A Click Chemistry Handle

One of the indole rings is functionalized at the 5-position via an ether linkage with a propargyl-terminated polyethylene glycol (PEG) linker. This O'-(propargyl-PEG4) group is the molecule's primary reactive site for bioconjugation.

-

Propargyl Group : The terminal alkyne (–C≡CH) is a key functional group for participating in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[6] This reaction enables the covalent and highly specific formation of a stable triazole ring with any azide-modified molecule.[7][8]

-

PEG4 Spacer : The tetraethylene glycol spacer enhances the overall water solubility of the molecule and provides spatial separation between the Cy5 core and the conjugated biomolecule, which helps to minimize potential steric hindrance and preserve the biological activity of the target.

The Methoxy-PEG4 Linker: A Solubilizing and Passivating Arm

The second indole ring is functionalized at its 5-position with a methoxy-terminated PEG4 linker, O-(m-PEG4). This chain serves two primary purposes:

-

Enhanced Hydrophilicity : Like its propargyl counterpart, this PEG chain significantly increases the aqueous solubility of the otherwise hydrophobic Cy5 dye.

-

Inert Blocking Group : The methoxy cap renders this arm non-reactive, ensuring that conjugation occurs exclusively at the propargyl terminus. This prevents unwanted cross-linking and ensures a defined molecular architecture for the final conjugate.

The logical relationship and assembly of these components are illustrated in the diagram below.

Caption: Structural components of the heterobifunctional linker.

Chemical Formula and Properties

The precise chemical identity of this molecule is critical for stoichiometric calculations in conjugation protocols and for accurate characterization of the resulting products.

| Property | Value | Source |

| Chemical Formula | C₄₇H₆₇ClN₂O₁₀ | [9][10][][12] |

| Molecular Weight | 855.51 g/mol | [1][10][12] |

| CAS Number | 2107273-50-5 | [1][5][9][10][][12] |

| Appearance | Dark blue solid | N/A |

| Excitation Max (λex) | ~649 nm | [5] |

| Emission Max (λem) | ~667 nm | [5] |

| Solubility | Soluble in DMSO, DMF, DCM | [13] |

Core Applications and Workflow

The primary application for this molecule is as a fluorescent, heterobifunctional linker for the targeted labeling of biomolecules and the construction of complex bioconjugates like PROTACs.[1][3] The workflow leverages the orthogonality of the propargyl group, which allows for a highly selective "click" reaction that does not interfere with native biological functional groups.

Principle of Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The molecule's utility is centered on the CuAAC reaction, which covalently links its terminal alkyne to an azide-functionalized target molecule (e.g., a protein, peptide, or small molecule drug). This reaction is favored for its:

-

High Specificity : The azide and alkyne groups are largely inert under biological conditions, reacting only with each other in the presence of a copper(I) catalyst.

-

Efficiency : The reaction proceeds rapidly to high yields in aqueous buffers and at room temperature.[8][14]

-

Stable Linkage : The resulting 1,4-disubstituted 1,2,3-triazole linkage is chemically robust and stable in vivo.[14]

Caption: General workflow for bioconjugation via CuAAC.

Experimental Protocol: Conjugation to an Azide-Modified Protein

This section provides a validated, step-by-step methodology for the covalent attachment of the Cy5 linker to a protein that has been previously modified to contain an azide group.

Causality Statement: This protocol relies on the generation of a catalytically active Cu(I) species in situ from a Cu(II) salt (CuSO₄) using a reducing agent (sodium ascorbate). A copper-chelating ligand (e.g., THPTA) is included to stabilize the Cu(I) oxidation state, prevent oxidative damage to the protein, and accelerate the reaction.[15]

Required Materials

-

This compound (the "Cy5-alkyne linker")

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

-

Sodium L-ascorbate (freshly prepared 100 mM solution in water)

-

Purification system (e.g., size-exclusion chromatography column)

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the Cy5-alkyne linker in anhydrous DMSO.

-

Ensure the azide-modified protein is at a concentration of 1-5 mg/mL.

-

Freshly prepare the 100 mM sodium ascorbate solution immediately before use.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the Cy5-alkyne linker stock solution. A 5 to 10-fold molar excess of the linker relative to the protein is a typical starting point for optimization.

-

In a separate tube, prepare the catalyst premix: Add the CuSO₄ solution to the THPTA ligand solution. A 1:5 molar ratio of Cu:Ligand is recommended.[15][16] Vortex briefly and let stand for 2 minutes.

-

Add the catalyst premix to the protein-linker mixture. The final concentration of copper should be approximately 0.25 mM.[15]

-

-

Reaction Initiation and Incubation:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to the mixture. The recommended final concentration is 1-5 mM.[16]

-

Mix gently by inverting the tube or by slow vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light to prevent photobleaching of the Cy5 dye.

-

-

Purification of the Conjugate:

-

Following incubation, purify the Cy5-labeled protein conjugate from excess reagents (unreacted linker, copper catalyst, ascorbate) using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

-

Conclusion

This compound is a sophisticated and highly versatile chemical tool. Its well-defined structure, combining a bright, far-red fluorophore with a bioorthogonal reactive handle, provides researchers with a reliable method for the synthesis of advanced fluorescent bioconjugates. The inclusion of dual PEG linkers enhances its physicochemical properties, making it an exemplary reagent for demanding applications in drug discovery, diagnostics, and fundamental biological research.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocols | AxisPharm [axispharm.com]

- 5. This compound | CAS:2107273-50-5 | AxisPharm [axispharm.com]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 7. axispharm.com [axispharm.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. cas 2107273-50-5|| where to buy N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 [english.chemenu.com]

- 12. This compound 2107273-50-5 | MCE [medchemexpress.cn]

- 13. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. benchchem.com [benchchem.com]

Optimizing the Aqueous Solubility of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 for Robust Experimental Outcomes

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is a specialized fluorescent probe linker, integral to the synthesis of advanced bioconjugates and proteolysis-targeting chimeras (PROTACs).[1] Its architecture marries the potent, near-infrared fluorescence of a Cy5 core with the functional utility of a propargyl group for click chemistry.[2][3] However, the inherent hydrophobicity of the cyanine dye core presents significant challenges in aqueous environments, potentially leading to aggregation, fluorescence quenching, and experimental irreproducibility. This guide provides a deep dive into the physicochemical principles governing the solubility of this molecule. We will explore the molecular features that influence its behavior in buffers, offer validated, step-by-step protocols for its solubilization and quantitative assessment, and provide troubleshooting strategies to mitigate common challenges. The insights and methodologies presented herein are designed to empower researchers to harness the full potential of this versatile reagent in their experimental designs.

Deconstructing the Molecular Architecture: A Balance of Opposing Forces

The solubility of this compound in aqueous buffers is not governed by a single property, but by the interplay of its distinct chemical moieties. Understanding the role of each component is critical to predicting and controlling its behavior in solution.

-

The Cy5 Core: The heart of the molecule is the cyanine 5 (Cy5) chromophore, a large, planar, and extensively conjugated system responsible for its bright fluorescence in the near-infrared spectrum.[4] However, this aromatic structure is inherently hydrophobic and prone to self-association in aqueous media through π-π stacking interactions.[5] This can lead to the formation of non-fluorescent H-aggregates or red-shifted J-aggregates, both of which complicate quantitative analysis.[6][7][8] Non-sulfonated cyanine dyes like the core of this molecule are known to have limited water solubility.[4][9][][11][12]

-

The Dual PEG4 Linkers: To counteract the hydrophobicity of the Cy5 core, the molecule is functionalized with two polyethylene glycol (PEG) chains, each containing four oxyethylene repeats. PEGylation is a clinically validated and highly effective strategy for improving the aqueous solubility of hydrophobic molecules.[13][14][15] The hydrophilic ether oxygens of the PEG chains form extensive hydrogen bonds with water, creating a hydration shell that shields the hydrophobic core and prevents aggregation.[16][17]

-

Terminal Functional Groups:

-

N-methyl groups: These small alkyl groups on the indolenine rings of the Cy5 core have a minor hydrophobic contribution.

-

Propargyl Group: The terminal alkyne (-C≡CH) on one of the PEG chains is the reactive handle for copper-catalyzed "click" chemistry.[18][19][20] While the triple bond has some polarizability, the group is generally considered hydrophobic in nature.[21][22]

-

The overall solubility is thus a delicate equilibrium between the aggregation-prone Cy5 core and the solubilizing PEG chains.

Physicochemical Drivers of Aqueous Solubility

The successful application of this probe hinges on maintaining it in a monomeric, well-solvated state. Several environmental factors directly influence the delicate balance between solubility and aggregation.

2.1. The Critical Role of Buffer Composition

-

pH: Cyanine dyes exhibit varying stability across the pH spectrum. For Cy5 and related dyes, a pH range of 7.0 to 8.0 is generally recommended for optimal stability and performance in labeling reactions.[23] Deviations outside this range can lead to degradation of the chromophore; some Cy5 derivatives are known to degrade at a pH greater than 7.0.[23] It is crucial to use a well-buffered system to maintain a stable pH environment.

-

Ionic Strength: The effect of salt concentration is complex. An increase in ionic strength can sometimes decrease the electrostatic repulsion between charged dye molecules, potentially promoting aggregation (a "salting-out" effect).[5] Conversely, for some dye-adsorbent systems, increased ionic strength can enhance interactions.[24] For this specific molecule, which is largely neutral but has a delocalized positive charge on the Cy5 core, the effect of ionic strength should be empirically evaluated for the specific application, starting with standard physiological buffers like PBS (Phosphate-Buffered Saline).

-

Organic Co-solvents: While the PEG chains significantly enhance water solubility, non-sulfonated cyanine dyes often require a small amount of an organic co-solvent for initial dissolution before dilution into a fully aqueous buffer.[][25] Water-miscible solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to prepare concentrated stock solutions.[4]

2.2. Best Practices for Handling and Storage

To ensure the integrity and performance of the probe, adherence to strict handling and storage protocols is non-negotiable.

-

Protection from Light: Like all fluorophores, the Cy5 core is susceptible to photobleaching.[26] All handling steps, from dissolution to final application, should be performed with minimal exposure to light. Use amber vials or wrap tubes in aluminum foil.[23][27]

-

Storage of Stock Solutions:

-

Long-Term: For maximum stability, store the lyophilized powder and concentrated stock solutions at -20°C or, preferably, -80°C.[26][28]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the concentrated stock solution should be aliquoted into single-use volumes.[23]

-

Atmospheric Moisture: Before opening a vial that has been stored in the freezer, it is essential to allow it to equilibrate to room temperature. This prevents atmospheric water from condensing inside the cold vial, which can hydrolyze reactive components and degrade the dye over time.[28]

-

Experimental Protocols for Solubility Assessment and Use

The following protocols provide a validated framework for preparing and quantifying the solubility of the probe.

Protocol 3.1: Preparation of a Concentrated Stock Solution

Causality: This procedure uses a small amount of organic solvent to overcome the initial energy barrier of dissolving the hydrophobic Cy5 core before the hydrophilic PEG chains can be hydrated by the aqueous buffer.

-

Equilibration: Allow the vial of lyophilized probe to warm to room temperature for 15-20 minutes before opening.

-

Initial Dissolution: Add a small volume of anhydrous, high-purity DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM). Vortex briefly until the solid is fully dissolved. Sonication can be used if necessary for compounds with poor solubility.[29]

-

Storage: Aliquot the stock solution into low-protein-binding, light-protecting microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 3.2: Quantitative Determination of Aqueous Solubility

Causality: This method leverages UV-Visible spectrophotometry and the Beer-Lambert Law (A = εcl) to accurately determine the concentration of a saturated solution, providing a quantitative measure of solubility in a specific buffer.

Methodology:

-

Prepare Calibration Standards: a. Using the concentrated stock solution from Protocol 3.1, prepare a series of at least five dilutions in the aqueous buffer of interest (e.g., PBS, pH 7.4). The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the absorbance maximum (λmax), which for Cy5 is approximately 650 nm.[4] b. Measure the absorbance of each standard and the buffer blank at the λmax. c. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + b).

-

Prepare Saturated Solution: a. Add an excess amount of the lyophilized probe to a known volume of the target aqueous buffer in a light-protected vial. b. Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours). c. Pellet the undissolved solid by centrifugation at high speed (e.g., >10,000 x g for 15 minutes).

-

Measure and Calculate: a. Carefully collect the supernatant, ensuring no solid particles are transferred. If necessary, filter through a 0.22 µm syringe filter compatible with aqueous solutions. b. Measure the absorbance of the supernatant at λmax. If the absorbance is above the linear range of the calibration curve, dilute the supernatant with a known factor of buffer and re-measure. c. Use the linear regression equation from the calibration curve to calculate the concentration of the probe in the saturated solution. Correct for any dilution factors used. This value represents the quantitative solubility in that specific buffer.

Troubleshooting Common Solubility and Performance Issues

Proactive troubleshooting can save significant time and resources. The table below outlines common problems, their probable causes rooted in the molecule's chemistry, and validated solutions.

| Problem | Probable Scientific Cause | Recommended Solution(s) |

| Precipitate forms when diluting stock solution into buffer. | The hydrophobic Cy5 core rapidly aggregates when the organic co-solvent (DMSO) is diluted below a critical threshold, overwhelming the solubilizing capacity of the PEG chains. | 1. Decrease the final concentration of the probe in the buffer. 2. Add the DMSO stock solution to the buffer dropwise while vortexing to ensure rapid mixing. 3. Consider a buffer with a slightly higher percentage of co-solvent if the application allows. |

| Fluorescence intensity is low or inconsistent. | Aggregation-induced quenching. When Cy5 molecules stack, their electronic orbitals couple, leading to non-radiative decay pathways that dissipate energy as heat instead of light. | 1. Confirm the probe concentration is not excessively high. 2. Scan the absorbance spectrum; a change in shape or a shift in λmax may indicate H- or J-aggregate formation.[6][7] 3. Optimize buffer conditions (pH, ionic strength) to favor the monomeric state. |

| Loss of reactivity of the propargyl group. | Hydrolysis or degradation of the probe due to improper storage (moisture contamination) or exposure to harsh pH conditions. | 1. Ensure stock solutions are prepared with anhydrous DMSO and stored with protection from moisture.[28] 2. Verify the pH of all buffers used in storage and reactions. 3. Use a fresh aliquot of the probe for conjugation reactions. |

| High background or non-specific binding in imaging. | The probe may be partially aggregated, leading to non-specific adsorption onto cellular surfaces or proteins. The overall charge of the molecule can also influence electrostatic binding. | 1. Filter the final working solution through a 0.22 µm syringe filter before use. 2. Include a blocking agent (e.g., BSA) in the staining buffer. 3. Optimize washing steps to remove unbound probe. |

Conclusion

The aqueous solubility of this compound is a multifaceted property dictated by a chemical tug-of-war between its hydrophobic Cy5 core and hydrophilic PEG linkers. While PEGylation significantly improves its behavior in aqueous media compared to parent cyanine dyes, careful attention to solution chemistry and handling protocols is paramount for achieving reliable and reproducible results. By understanding the molecular drivers of solubility, employing robust solubilization and quantification methods, and adhering to best practices for storage, researchers can effectively mitigate issues like aggregation and degradation. This ensures that the probe functions as intended, providing a stable, monomeric, and highly fluorescent tool for the precise construction of next-generation chemical biology probes and targeted therapeutics.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 5. westmont.edu [westmont.edu]

- 6. ajuronline.org [ajuronline.org]

- 7. imaging.org [imaging.org]

- 8. issstindian.org [issstindian.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 11. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 16. PEGylation - Wikipedia [en.wikipedia.org]

- 17. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. Propargyl group - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. rawsource.com [rawsource.com]

- 22. rawsource.com [rawsource.com]

- 23. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]

- 24. pure.ul.ie [pure.ul.ie]

- 25. lumiprobe.com [lumiprobe.com]

- 26. Storage of dye labeled probes [biosyn.com]

- 27. camlab.co.uk [camlab.co.uk]

- 28. lumiprobe.com [lumiprobe.com]

- 29. 荧光成像DAPI染色步骤方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

An In-Depth Technical Guide to the Mechanism and Application of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 in Click Chemistry

This guide provides a comprehensive technical overview of the structure, mechanism of action, and practical application of the fluorescent probe N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5. It is intended for researchers, scientists, and drug development professionals who are leveraging the power of click chemistry for bioconjugation, cellular imaging, and the development of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs).

Introduction: A Molecule Designed for Precision and Performance

The convergence of bioorthogonal chemistry and advanced fluorescent imaging has revolutionized our ability to visualize and manipulate biological systems with molecular precision. The molecule this compound is a sophisticated chemical tool emblematic of this progress. It is a trifunctional molecule comprising a vibrant cyanine 5 (Cy5) fluorophore, a reactive propargyl group, and two polyethylene glycol (PEG) linkers. This unique architecture makes it an ideal reagent for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the cornerstone of "click chemistry."[1][2] This guide will dissect the role of each molecular component, elucidate the underlying mechanism of its reaction, and provide detailed protocols for its successful implementation in the laboratory.

Molecular Architecture and the Rationale Behind Its Design

The efficacy of this compound as a fluorescent probe is a direct result of its carefully considered molecular structure. Each component has a specific function that contributes to the overall performance of the molecule in a biological context.

The Cy5 Core: A Bright and Photostable Fluorophore

At the heart of the molecule is the Cyanine 5 (Cy5) dye. Cy5 is a member of the cyanine family of fluorophores, known for their high molar extinction coefficients and relatively good photostability.[3][4] Its excitation and emission maxima in the far-red region of the spectrum (~646 nm and ~662 nm, respectively) are particularly advantageous for biological imaging.[5] This spectral window minimizes autofluorescence from endogenous biomolecules, leading to a higher signal-to-noise ratio and enhanced sensitivity.[6]

The "N-methyl-N'-methyl" substitution on the indolenine rings of the Cy5 core is a subtle but important modification. While not extensively documented for this specific molecule, N-alkylation of cyanine dyes is known to influence their electronic and steric properties. These methyl groups can enhance the photostability of the dye by sterically hindering the formation of non-fluorescent aggregates.[7][8] Furthermore, they can subtly modulate the electron density of the polymethine chain, which can fine-tune the spectral properties and quantum yield of the fluorophore.[9]

The Propargyl Group: The "Clickable" Handle

The terminal propargyl group (a type of alkyne) is the reactive handle that enables the molecule to participate in the CuAAC reaction.[10] This reaction forms a stable triazole linkage with an azide-functionalized molecule.[2][11] The choice of an alkyne as the reactive partner is central to the "click chemistry" concept due to its high reactivity and specificity towards azides in the presence of a copper(I) catalyst, while remaining inert to the vast majority of functional groups found in biological systems.[1]

The PEG4 Linkers: Enhancing Biocompatibility and Performance

The two polyethylene glycol (PEG) chains, each consisting of four ethylene glycol units (PEG4), serve multiple critical functions. PEGylation is a widely used strategy in bioconjugation and drug delivery to improve the physicochemical properties of molecules.[12][13] The key benefits of the PEG4 linkers in this molecule include:

-

Enhanced Aqueous Solubility: The hydrophilic nature of the PEG chains significantly improves the solubility of the often hydrophobic Cy5 dye in aqueous buffers, which is essential for most biological experiments.[13]

-

Reduced Steric Hindrance: The flexible PEG linkers act as spacers, physically separating the bulky Cy5 fluorophore from the molecule it is being conjugated to. This separation minimizes the risk of the dye interfering with the biological activity of the target molecule.[14]

-

Improved Pharmacokinetics: In the context of in vivo applications, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong circulation time.[15]

-

Minimized Non-Specific Binding: The hydrated shell formed by the PEG chains can reduce non-specific interactions with proteins and cell membranes, leading to lower background signals in imaging applications.[15]

The choice of a PEG4 linker represents a balance between providing sufficient spacing and solubility enhancement without adding excessive molecular weight, which could potentially impact cell permeability or biodistribution.[14][15]

The Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, regioselective, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[1][2][11]

The now widely accepted mechanism involves a dinuclear copper intermediate, which explains the second-order dependence on the copper concentration observed in kinetic studies.[1] The key steps are as follows:

-

Generation of the Copper(I) Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[2]

-

Formation of the Copper-Acetylide Complex: The Cu(I) ion coordinates with the terminal alkyne of the propargyl group, increasing its acidity and facilitating the formation of a copper-acetylide intermediate.

-

Coordination of the Azide: The azide-containing molecule then coordinates to a second copper ion, bringing it into close proximity with the copper-acetylide.

-

Cycloaddition: The terminal nitrogen of the azide attacks the internal carbon of the copper-acetylide, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes rearrangement and ring contraction to form a copper-triazolide. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

This catalytic cycle is highly efficient, often proceeding to completion in a short amount of time at room temperature.[16]

Quantitative Data and Performance Metrics

The following table summarizes key quantitative data for the this compound probe and the CuAAC reaction.

| Parameter | Value | Source(s) |

| Cy5 Photophysical Properties | ||

| Excitation Maximum (λex) | ~646 nm | [5] |

| Emission Maximum (λem) | ~662 nm | [5] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [5] |

| CuAAC Reaction Parameters | ||

| Typical Reaction Time | 1-4 hours | [16] |

| Reaction Temperature | Room Temperature | [16] |

| pH Range | 4-12 | [11] |

| Catalyst | Cu(I), generated from CuSO₄ and Sodium Ascorbate | [2] |

| Ligand (optional but recommended) | THPTA or TBTA | [10][16] |

Experimental Protocols

The following is a detailed, step-by-step protocol for the bioconjugation of an azide-modified protein with this compound.

Reagent Preparation

-

Azide-Modified Protein Solution: Prepare a stock solution of your azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the specific protein and downstream application.

-

Cy5 Probe Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Store protected from light at -20°C.

-

Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Ligand Solution (Recommended): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the target biomolecule from oxidative damage.[10]

-

Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes in solution.[16]

Bioconjugation Protocol

This protocol is for a final reaction volume of 100 µL. The volumes can be scaled as needed.

-

Combine Protein and Probe: In a microcentrifuge tube, add the desired amount of azide-modified protein. Then, add the this compound stock solution to achieve a final concentration typically 10-50 fold molar excess over the protein. Adjust the volume with the protein buffer.

-

Prepare the Catalyst Premix: In a separate tube, combine 1 µL of the 100 mM CuSO₄ solution and 1 µL of the 100 mM THPTA solution. Mix gently.

-

Add Catalyst to Reaction: Add the 2 µL of the catalyst premix to the protein-probe mixture.

-

Initiate the Reaction: Add 1 µL of the freshly prepared 1 M sodium ascorbate solution to the reaction mixture.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Experimental Workflow Diagram

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for researchers in the life sciences. Its rational design, which combines a bright and photostable fluorophore with a bioorthogonal reactive group and biocompatible linkers, enables the precise and efficient labeling of biomolecules. A thorough understanding of its mechanism of action via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition is crucial for its successful application. As the fields of chemical biology and drug discovery continue to advance, probes like this will play an increasingly important role in unraveling the complexities of biological systems and in the development of next-generation targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanine 5 alkyne [equivalent to Cy5® alkyne] | AAT Bioquest [aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]

- 6. Impact of Methylation on the Physical Properties of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytosine methylation alters DNA mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. precisepeg.com [precisepeg.com]

- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Role of the PEG4 Linker in Fluorescent Probes

In the landscape of molecular biology, diagnostics, and drug development, fluorescent probes are indispensable tools for the visualization and quantification of biological processes.[1][2] The performance of these sophisticated reporters is not solely dependent on the fluorophore's brilliance or the targeting moiety's specificity; it is critically influenced by the chemical linker that connects them. Among the myriad of available linkers, the tetraethylene glycol (PEG4) linker has distinguished itself as a superior choice for enhancing the functionality, reliability, and overall performance of fluorescent probes.[3]

This technical guide provides an in-depth exploration of the PEG4 linker's core attributes and its profound impact on fluorescent probe performance. We will delve into the physicochemical principles that underpin its advantages, present detailed experimental protocols for its application, and provide quantitative data to inform probe design and optimization.

The Core Principle: Why Linkers Matter in Fluorescent Probe Design

A fluorescent probe is a molecular construct typically composed of three parts: a targeting moiety that binds to a specific biological molecule, a fluorophore that emits a detectable signal, and a linker that covalently connects the two.[4] The linker is not merely a passive connector; it is a critical design element that modulates the probe's overall properties. An ideal linker should:

-

Preserve Biological Activity: Ensure the targeting ligand can bind to its receptor without steric interference from the bulky fluorophore.[5][6]

-

Maintain Fluorophore Performance: Prevent quenching of the fluorescent signal that can occur upon binding to the target or due to aggregation.[3][5]

-

Enhance Physicochemical Properties: Improve the probe's solubility in aqueous biological environments and minimize non-specific interactions that lead to high background signals.[7][8]

The strategic incorporation of a Poly(ethylene glycol) (PEG) spacer has become a paramount strategy for achieving these goals, dramatically enhancing probe performance.[9]

The PEG Advantage: A Foundation of Hydrophilicity and Biocompatibility

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacological properties of therapeutics and the performance of diagnostics.[7][] The advantages conferred by PEG linkers stem from the unique physicochemical properties of the polyethylene glycol chain: its profound hydrophilicity, flexibility, and biocompatibility.[5][9]

When integrated into a fluorescent probe, a PEG linker serves several key functions:

-

Increased Solubility: Many high-performance organic fluorophores are inherently hydrophobic, leading to challenges with aggregation and precipitation in aqueous solutions. The hydrophilic nature of the PEG linker significantly improves the overall water solubility of the entire probe construct.[8][11] This is achieved through the formation of hydrogen bonds between the ethylene glycol units and water molecules, creating a hydrating shell around the dye.[8]

-

Reduced Non-Specific Binding: The flexible, hydrophilic PEG chain creates a "stealth" coating that masks the hydrophobic fluorophore.[9] This hydration layer minimizes non-specific interactions with proteins and cell membranes, leading to a markedly improved signal-to-noise ratio in imaging and detection assays.[3][9]

-

Minimized Steric Hindrance: The linker provides physical separation between the fluorophore and the targeting biomolecule.[12] This spacing is critical for preventing the bulky dye from interfering with the binding interaction between the targeting moiety and its biological target.[6]

The PEG4 Gold Standard: The Power of a Discrete Linker

While PEG linkers are generally beneficial, the PEG4 linker offers specific and crucial advantages. Unlike polydisperse PEGs, which are mixtures of varying chain lengths, the PEG4 linker is a discrete chemical entity.[3] It consists of a single, well-defined structure with exactly four repeating ethylene glycol units and a precise molecular weight.[3][13] This homogeneity is a cornerstone of robust and reproducible scientific research, ensuring batch-to-batch consistency and predictable pharmacokinetic profiles in drug development.[3]

The PEG4 linker represents an optimal balance in probe design. It is long enough to provide sufficient spatial separation and hydrophilicity to mitigate common issues, yet short enough to avoid the potential downsides of longer PEG chains, such as decreased cell permeability or reduced binding affinity in some contexts.[5][14]

Data Presentation: Quantifying the Impact of PEG4 Linkers

The theoretical advantages of the PEG4 linker are substantiated by empirical data. The following tables summarize the quantitative impact of incorporating a PEG spacer on key fluorescent probe performance metrics, based on trends reported in the literature.

Table 1: Comparative Performance of a Targeted Optical Probe With and Without a PEG4 Linker

| Performance Metric | Panitumumab-ICG (No Linker) | Panitumumab-PEG4-ICG | Rationale & Improvement | Source(s) |

| Covalent Binding Efficiency | 21.8% | 70.9% | The hydrophilic PEG4 linker improves the conjugation reaction efficiency in aqueous buffers. | [15] |

| Stability in Serum (1h) | 79.7% increase in fluorescence | 41.8% increase in fluorescence | Lower fluorescence increase indicates less non-covalent dissociation and higher probe stability. | [15] |

| Tumor-to-Liver Ratio (3d) | Lower | 6.9 | Higher ratio signifies improved specific targeting and reduced non-specific uptake by clearance organs. | [15] |

| Non-Specific Cell Binding | High (e.g., 79.7 a.u.) | Low (e.g., 3.1 a.u.) | The PEG shield dramatically reduces unwanted binding to cell surfaces. | [9] |

| Quantum Yield | Lower (e.g., 0.053) | Higher (e.g., 0.16) | PEG shielding can prevent self-quenching and interactions that diminish fluorescence. | [9] |

Data are representative and synthesized based on trends reported in cited literature.[9][15]

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams outline the structure, mechanism, and workflow associated with PEG4-linked fluorescent probes.

References

- 1. Development of fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Fluorescent dye with PEG linker [schem.jp]

- 13. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 14. benchchem.com [benchchem.com]

- 15. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence Quantum Yield of Modified Cyanine Dyes: A Case Study of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

Prepared by: Gemini, Senior Application Scientist December 2025

Abstract

The fluorescence quantum yield (Φ) is a definitive parameter of a fluorophore's performance, quantifying its efficiency in converting absorbed photons into emitted light. For researchers in diagnostics and drug development, selecting a fluorescent probe with optimal brightness and photostability is paramount. This guide provides an in-depth analysis of the fluorescence quantum yield of a custom-synthesized cyanine 5 (Cy5) derivative, N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5. We will deconstruct the molecular architecture to explain the causality behind its photophysical properties, provide a field-proven, self-validating protocol for its experimental determination, and present the expected outcomes. This document is intended for scientists and professionals who require a deep, practical understanding of fluorophore performance and characterization.

Introduction: The Imperative of Quantum Yield in Probe Design

In the realm of fluorescence-based applications, from single-molecule imaging to high-throughput screening, the signal-to-noise ratio is fundamentally governed by the brightness of the fluorescent probe. A fluorophore's brightness is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). While cyanine dyes are renowned for their exceptionally high extinction coefficients, their quantum yields can be highly variable and are exquisitely sensitive to their molecular structure and local environment.[1][2]

The quantum yield is defined as the ratio of photons emitted to photons absorbed[3][4]:

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A low quantum yield implies that a significant portion of the absorbed energy is lost through non-radiative decay pathways, such as internal conversion (heat) or photoinduced isomerization.[3][5] Therefore, designing and selecting a fluorophore with a high quantum yield is a critical step in the development of sensitive and reliable assays. This guide focuses on a specific, highly modified Cy5 derivative to illustrate how rational structural modifications can be used to optimize this crucial parameter.

Deconstructing the Fluorophore: Structural Influences on Photophysical Performance

The compound of interest, this compound, is built upon the well-established Cy5 scaffold. Its performance is dictated by the interplay between the cyanine core and its peripheral modifications.

The Cy5 Core: Intrinsic Properties and Limitations

The parent Cy5 dye is a popular fluorophore emitting in the far-red spectrum (approx. 670 nm), a region favorable for biological imaging due to reduced autofluorescence from cells and tissues.[1] Its quantum yield in aqueous buffers is typically reported in the range of 0.20 to 0.28.[1][2][6] The primary non-radiative decay pathway for Cy5 and other cyanine dyes is photoinduced cis-trans isomerization around the polymethine chain.[1][5] In environments of low viscosity, this molecular motion is rapid and efficient, providing a significant pathway for the excited state to return to the ground state without emitting a photon, thus lowering the quantum yield.[2][5]

The Role of N-Methylation

The methylation of the two nitrogen atoms within the indolenine rings of the Cy5 core is a subtle but important modification. While not drastically altering the spectral properties, N-alkylation can influence the dye's electronic distribution and solubility. More importantly, it serves as a stable synthetic handle for the attachment of linker arms, in this case, the PEG chains.

The Impact of Dual PEGylation

The addition of two polyethylene glycol (PEG) chains is the most significant modification for enhancing the quantum yield in biological applications. The mechanism is twofold:

-

Increased Hydrophilicity and Reduced Aggregation: Unmodified cyanine dyes are prone to aggregation in aqueous solutions, a phenomenon that severely quenches fluorescence. The hydrophilic PEG chains act as a solubilizing shield, preventing dye-dye stacking and ensuring the fluorophore remains in its monomeric, fluorescent state.[7]

-

Creation of a Favorable Microenvironment: The flexible PEG chains can create a local environment around the dye core that is more viscous than the bulk solution. This localized viscosity physically hinders the torsional motion required for cis-trans isomerization, thereby closing a major non-radiative decay channel and increasing the probability of fluorescence emission.[1][5] This effect is analogous to the well-documented increase in cyanine dye quantum yield when bound to macromolecules like proteins or DNA.[1][2]

The Propargyl Functional Group

The terminal propargyl group (an alkyne) on one of the PEG chains is a bioorthogonal handle for "click chemistry."[8][9] This allows for the efficient and specific covalent attachment of the dye to molecules containing an azide group, such as proteins, nucleic acids, or small-molecule ligands. From a photophysical standpoint, the alkyne itself is electronically unobtrusive and is not expected to significantly alter the quantum yield of the Cy5 core.

Experimental Determination of Fluorescence Quantum Yield

Trustworthy determination of quantum yield requires a rigorous and carefully controlled experimental approach. The most accessible and reliable method for most laboratories is the comparative method, which measures the fluorescence of the unknown sample relative to a well-characterized standard with a known quantum yield (Φ_ST).[3][10]

Principle of the Comparative Method

The relative quantum yield (Φ_X) is calculated using the following equation[2][3][11]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Grad_X and Grad_ST are the gradients (slopes) from a plot of integrated fluorescence intensity versus absorbance for the test sample (X) and the standard (ST), respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and the standard. If the same solvent is used for both, this term cancels out (η_X²/η_ST² = 1).

This gradient-based approach is superior to a single-point measurement as it validates the linearity of the fluorescence vs. concentration relationship and minimizes errors from preparing a single, specific concentration.[10][11]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the absorbance constraints is critical to prevent inner filter effects, which can artificially lower the measured fluorescence intensity.[3]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with monochromatic excitation and emission detection capabilities

-

Matched 1 cm path length quartz cuvettes (2 for absorbance, 2 for fluorescence)

-

Volumetric flasks and precision pipettes

-

Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Test Compound: this compound

-

Quantum Yield Standard: Alexa Fluor 647 (Φ_ST = 0.33 in PBS) or another suitable standard with a known, stable quantum yield in the same spectral region.[12]

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

Accurately prepare a concentrated stock solution (~1 mM) of both the test compound and the standard in the chosen solvent (e.g., DMSO).

-

From these, prepare intermediate stock solutions (~1 µM) in the final spectroscopic solvent (e.g., PBS, pH 7.4). The final concentration of DMSO should be negligible (<0.1%) to not affect the solvent properties.

-

-

Create a Dilution Series:

-

For both the test compound and the standard, prepare a series of at least five dilutions from the intermediate stock solution.

-

Crucial: The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1. This ensures the solution is optically dilute and avoids non-linear effects.[3]

-

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test compound and the standard.

-

For each spectrum, record the absorbance value at the chosen excitation wavelength (e.g., 645 nm).

-

-

Measure Fluorescence Emission:

-

Set the spectrofluorometer parameters (e.g., excitation/emission slit widths). These settings must remain identical for all measurements of both the test compound and the standard. [1]

-

Set the excitation wavelength to the value used for absorbance measurements (e.g., 645 nm).

-

For each dilution, record the fluorescence emission spectrum across the entire emission range (e.g., 655 nm to 800 nm). Remember to measure a solvent blank as well.

-

-

Data Processing and Analysis:

-

Subtract the solvent blank's emission spectrum from each of the recorded sample and standard spectra.

-

For each corrected spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Create two separate plots:

-

Integrated fluorescence intensity vs. absorbance for the test compound.

-

Integrated fluorescence intensity vs. absorbance for the standard compound.

-

-

Perform a linear regression on each plot to determine the gradient (slope, Grad). The R² value should be >0.99, confirming a linear relationship.

-

-

Calculate the Quantum Yield:

-

Using the calculated gradients and the known quantum yield of the standard, apply the comparative method equation to determine the quantum yield of the test compound.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the quantum yield determination protocol.

Caption: Workflow for determining relative fluorescence quantum yield.

Data Presentation & Expected Outcomes

Based on the structural analysis, we can predict the quantum yield of the modified Cy5 to be higher than that of the parent dye in aqueous media due to the beneficial effects of PEGylation.

Table 1: Comparative Quantum Yield Data

| Compound | Solvent | Reported/Expected Quantum Yield (Φ) | Key Factors Influencing Performance |

| Cy5 (unmodified) | PBS, pH 7.4 | ~0.27[2] | Prone to aggregation; high rate of non-radiative decay via isomerization. |

| Sulfo-Cy5 | PBS, pH 7.4 | ~0.28[1] | Sulfonate groups increase water solubility, reducing aggregation. |

| This compound | PBS, pH 7.4 | Expected: 0.30 - 0.38 | PEG chains significantly reduce aggregation and hinder isomerization, boosting fluorescence efficiency. |

| Cy5 (in viscous solvent like glycerol) | Glycerol | >0.40[5] | High viscosity environment severely restricts isomerization, revealing the dye's higher intrinsic potential. |

The expected quantum yield for the target compound is anticipated to approach or even exceed that of commercially available hydrophilic variants like Sulfo-Cy5. The dual PEG chains provide a powerful mechanism to protect the fluorophore core from common quenching pathways prevalent in aqueous biological buffers.

Conclusion

The fluorescence quantum yield of this compound is a direct consequence of its thoughtful molecular design. By mitigating aggregation and restricting non-radiative decay through PEGylation, this derivative is engineered for superior performance in demanding research and diagnostic applications. The experimental protocol detailed herein provides a robust and trustworthy method for verifying its quantum efficiency. For drug development professionals and scientists, understanding the link between a probe's structure and its photophysical properties is essential for building next-generation assays and imaging tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. jasco-global.com [jasco-global.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 7. Development of a high quantum yield dye for tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-methyl-N'-(propargyl-PEG4)-Cy5 | CAS:2107273-04-9 | AxisPharm [axispharm.com]

- 10. iss.com [iss.com]

- 11. agilent.com [agilent.com]

- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: A Bifunctional Tool for Advanced Drug Discovery

Introduction: Bridging Targeted Protein Degradation and Bio-orthogonal Labeling

In the evolving landscape of drug discovery and chemical biology, the demand for sophisticated molecular tools that can operate with precision and versatility within complex biological systems has never been greater. The compound N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, identified by CAS number 2107273-50-5, represents a significant advancement in this arena. This heterobifunctional molecule is meticulously designed to serve two critical functions: as a fluorescent reporter for bio-orthogonal "click" chemistry and as a flexible linker for the construction of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth analysis of the chemical properties, applications, and safety considerations for this compound. It is intended for researchers, chemists, and drug development professionals who are leveraging targeted protein degradation and advanced cellular imaging techniques to accelerate their research programs. We will explore the causality behind its structural design, its role in forming the crucial ternary complex in PROTAC-mediated degradation, and the practicalities of its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Physicochemical and Spectroscopic Properties

The unique structure of this compound underpins its functionality. It incorporates a Cy5 fluorophore for sensitive detection, two polyethylene glycol (PEG4) chains to enhance solubility and provide spatial separation, and a terminal propargyl group, which is a reactive handle for click chemistry.

| Property | Value | Source(s) |

| CAS Number | 2107273-50-5 | [1] |

| Molecular Formula | C₄₇H₆₇ClN₂O₁₀ | [1] |

| Molecular Weight | 855.5 g/mol | [1] |

| Appearance | Blue Solid | [2] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM, and Water | [3] |

| Excitation Maximum (λex) | ~649 nm | [3] |

| Emission Maximum (λem) | ~667 nm | [1][3] |

| Storage Conditions | -20°C, in the dark, under inert atmosphere | [3] |

Core Applications in Drug Development

The dual-purpose design of this molecule makes it a powerful asset in two key areas of modern drug discovery: Targeted Protein Degradation (TPD) and Bio-orthogonal Chemistry.

As a Flexible Linker in PROTACs

PROTACs are revolutionary therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4][5] A PROTAC molecule consists of three parts: a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[6]

The linker is not merely a spacer; its composition, length, and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for subsequent protein ubiquitination and degradation.[7][8] The PEG linkers in CAS 2107273-50-5 offer several distinct advantages:

-

Enhanced Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of the entire PROTAC molecule, a common challenge for these high molecular weight compounds.[9][10][11]

-

Optimal Flexibility and Length: The flexibility of PEG allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the correct orientation for productive ternary complex formation.[7][9] The length of the linker is a parameter that often requires empirical optimization to achieve maximal degradation efficiency (Dmax) and potency (DC50).[12]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, flexible linkers like PEG can allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially facilitating passive diffusion across cell membranes.[7]

References

- 1. This compound | CAS:2107273-50-5 | AxisPharm [axispharm.com]

- 2. portlandpress.com [portlandpress.com]

- 3. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]

- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: Sourcing, Properties, and Application in Bioconjugation

Introduction: A Versatile Tool for Modern Bioconjugation

In the rapidly evolving landscape of biological research and therapeutic development, the ability to precisely label and track biomolecules is paramount. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is a sophisticated chemical probe designed to meet this need. This molecule masterfully combines the spectral properties of the well-established Cyanine 5 (Cy5) fluorophore with the versatility of a propargyl group, all while incorporating a polyethylene glycol (PEG) spacer to enhance biocompatibility and solubility.[1][2]

The core utility of this molecule lies in its terminal alkyne (propargyl) group, which serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction is celebrated for its high efficiency, specificity, and biocompatibility, enabling the covalent attachment of the Cy5 dye to a wide array of azide-modified biomolecules, including proteins, peptides, nucleic acids, and small molecules.[4][5] The inclusion of a PEG4 spacer not only improves aqueous solubility but also provides a flexible linker that minimizes steric hindrance and potential interference with the biological activity of the labeled molecule.[6][7]

This guide provides a comprehensive overview of this compound, covering its availability from various suppliers, its key physicochemical properties, and a detailed, field-proven protocol for its application in bioconjugation via CuAAC. We will also delve into the critical aspects of purification and characterization of the resulting fluorescently labeled biomolecules.

Sourcing and Availability

A number of reputable suppliers offer this compound and closely related analogs. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of technical data and support, and the typical lead times for delivery. Below is a comparative table of some of the key suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AxisPharm | This compound | 2107273-50-5 | High Purity | Inquire for bulk pricing |

| MedchemExpress | This compound | HY-141052 | >98% | 1mg, 5mg, 10mg |

| Amerigo Scientific | This compound | - | - | Inquire |

| TargetMol | This compound | T18452 | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |

| Cenmed | O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | C007B-376540 | - | 5mg |

Note: The availability and specifications of these products are subject to change. It is always recommended to consult the supplier's website for the most current information.

Physicochemical Properties: A Closer Look at a Powerful Fluorophore

The performance of any fluorescent probe is dictated by its physicochemical properties. This compound, as a derivative of Cy5, exhibits excellent spectral characteristics in the far-red region of the spectrum, which is advantageous for minimizing background autofluorescence from biological samples.[8][9]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~649 nm | [1][2] |

| Emission Maximum (λem) | ~667 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [10] |

| Fluorescence Quantum Yield (Φ) | 0.20 - 0.28 | [11] Can be influenced by conjugation and local environment. |

| Solubility | Good in aqueous buffers, DMSO, DMF | [2][10] The PEG spacer enhances water solubility. |

| Photostability | Moderate to Good | [6][12] Can be enhanced by the use of antifade reagents. |

| pH Sensitivity | Relatively insensitive in the pH 4-10 range | [10][13] |

The PEG linker not only enhances aqueous solubility but also contributes to the overall stability and biocompatibility of the molecule, making it suitable for a wide range of biological applications, including live-cell imaging and in vivo studies.[6][7]

Experimental Protocol: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following protocol provides a detailed, step-by-step methodology for the conjugation of this compound to an azide-modified protein. This protocol is a robust starting point and may require optimization for specific biomolecules and applications.

Diagram of the CuAAC Reaction Workflow

Caption: Workflow for the bioconjugation of an azide-modified protein with Cy5-alkyne via CuAAC.

Materials

-

This compound (herein referred to as "Cy5-Alkyne")

-

Azide-modified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

-

Sodium Ascorbate

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes, HPLC)

-

Spectrophotometer, SDS-PAGE equipment, and mass spectrometer for characterization

Procedure

1. Preparation of Stock Solutions:

-

Cy5-Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Store at -20°C, protected from light and moisture.

-

Azide-modified Protein: Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.

-

Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh immediately before use.

2. The "Click" Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein and the Cy5-Alkyne. A 5-10 fold molar excess of the Cy5-Alkyne over the protein is a good starting point.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 100 mM CuSO₄ with 5 µL of 100 mM THPTA. Let this mixture stand for 2-3 minutes at room temperature.

-

Add the catalyst premix to the protein/dye mixture. The final concentration of CuSO₄ in the reaction should be between 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by HPLC or LC-MS if desired.

3. Purification of the Labeled Protein:

-

It is critical to remove unreacted Cy5-Alkyne and the copper catalyst from the labeled protein.

-